

An In-depth Technical Guide to Roseoflavin Analogues and Their Derivatives

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Compound of Interest		
Compound Name:	Roseoflavin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a naturally occurring analogue of riboflavin (vitamin B2), is produced by the bacterium Streptomyces davawensis and exhibits potent antimicrobial properties.[1][2] Its unique mechanism of action, which involves the targeting of flavin mononucleotide (FMN) riboswitches, has positioned it as a compelling lead compound in the development of novel antibiotics.[3][4] Riboswitches are structured RNA elements found in the 5' untranslated regions of messenger RNA that can directly bind to small molecule metabolites to regulate gene expression.[1][4] The phosphorylated form of roseoflavin, roseoflavin mononucleotide (RoFMN), mimics FMN and binds to the FMN riboswitch, leading to the downregulation of genes essential for riboflavin biosynthesis and transport.[1][3] This targeted action makes roseoflavin and its analogues attractive candidates for combating bacterial infections, including those caused by drug-resistant pathogens.

This technical guide provides a comprehensive overview of **roseoflavin** analogues and their derivatives, with a focus on their synthesis, biological activity, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Biological Activity and Mechanism of Action







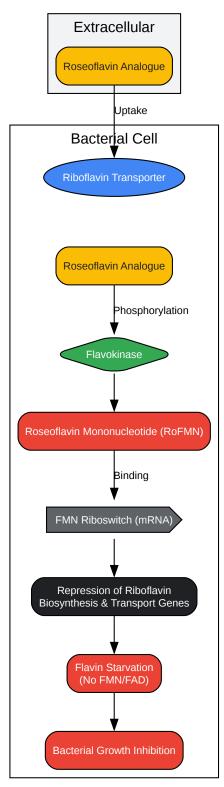
The primary mechanism of antibacterial action for **roseoflavin** and its analogues is the hijacking of the FMN riboswitch-mediated gene regulation.[1][3] Upon cellular uptake, which is often facilitated by riboflavin transporters, **roseoflavin** is phosphorylated to RoFMN by flavokinases.[3][5] RoFMN then binds to the FMN riboswitch with high affinity, causing a conformational change in the RNA structure that typically results in premature transcription termination or inhibition of translation initiation of genes involved in the riboflavin biosynthesis pathway.[1][3] By effectively shutting down the cell's ability to produce its own FMN and FAD, essential cofactors for a multitude of redox enzymes, **roseoflavin** analogues induce a state of flavin starvation, ultimately leading to growth inhibition and cell death.[3][5]

The affinity of **roseoflavin** for the FMN riboswitch from Bacillus subtilis has been determined to be approximately 100 nM, which is only slightly weaker than the affinity for its natural ligand FMN (~5 nM).[6] This high-affinity binding underscores the potency of **roseoflavin** as a riboswitch agonist. Beyond their antibacterial effects, certain **roseoflavin** analogues have also demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[7][8]

Signaling Pathway: Mechanism of Action



Mechanism of Action of Roseoflavin Analogues



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Caption: Mechanism of action of **roseoflavin** analogues in bacteria.



Quantitative Data on Biological Activity

The biological activity of **roseoflavin** analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against parasitic targets or their minimum inhibitory concentration (MIC) against bacterial strains. The following tables summarize key quantitative data for **roseoflavin** and some of its derivatives.

Table 1: Antiplasmodial Activity of **Roseoflavin** Analogues against Plasmodium falciparum[7][8]

Compound	Structure	IC50 (μM) in 0.532 μM Riboflavin	IC50 (μM) in 50 nM Riboflavin
Roseoflavin	7-methyl-8- dimethylamino-10-(1'- D-ribityl)isoalloxazine	1.6 ± 0.1	0.118 ± 0.048
8-Demethyl-8- aminoriboflavin (8-AF)	7-methyl-8-amino-10- (1'-D- ribityl)isoalloxazine	7 ± 1	0.120 (approx.)
Analogue 2	Structure not specified	> 25	Not tested
Analogue 3	Structure not specified	> 25	Not tested
Analogue 4	Structure not specified	100 (approx.)	Not tested
Analogue 5	Structure not specified	> 100	Not tested
Analogue 6	Structure not specified	> 100	Not tested
Analogue 7	Structure not specified	> 100	Not tested
Analogue 8	Structure not specified	> 100	Not tested

Table 2: In Vitro Activity of a Synthetic Flavin Analogue, 5FDQD, Targeting the FMN Riboswitch[9]



Parameter	Value (µM)	Description
IC50	0.003 (approx.)	Half maximal inhibitory concentration as measured by in-line probing.
EC50	Not specified	Half maximal effective concentration in transcription termination assays.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative **roseoflavin** analogue and for key biological assays used in their characterization.

Protocol 1: Synthesis of 8-Demethyl-8-aminoriboflavin (8-AF)

This protocol is based on the biosynthetic pathway of **roseoflavin** and outlines the enzymatic conversion of FMN to 8-AF.[10][11]

Materials:

- Flavin mononucleotide (FMN)
- Recombinant 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) synthase (RosB)
- Recombinant AFP phosphatase (RosC)
- Tris-HCl buffer (50 mM, pH 8.0)
- S-adenosyl methionine (SAM)
- HPLC system with a C18 column

Procedure:

Step 1: Synthesis of AFP:



- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM FMN, and a catalytic amount of purified RosB enzyme.
- Incubate the reaction mixture at 37°C for 4 hours.
- Monitor the conversion of FMN to AFP by HPLC.
- Step 2: Dephosphorylation of AFP to 8-AF:
 - To the reaction mixture from Step 1, add a catalytic amount of purified RosC enzyme.
 - Continue the incubation at 37°C for another 2 hours.
 - Monitor the conversion of AFP to 8-AF by HPLC.
- Step 3: Purification of 8-AF:
 - Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 10 minutes).
 - Centrifuge the reaction mixture to pellet the denatured proteins.
 - Purify 8-AF from the supernatant using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
 - Lyophilize the purified fractions to obtain 8-AF as a solid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

- Roseoflavin analogue stock solution (e.g., in DMSO)
- Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)



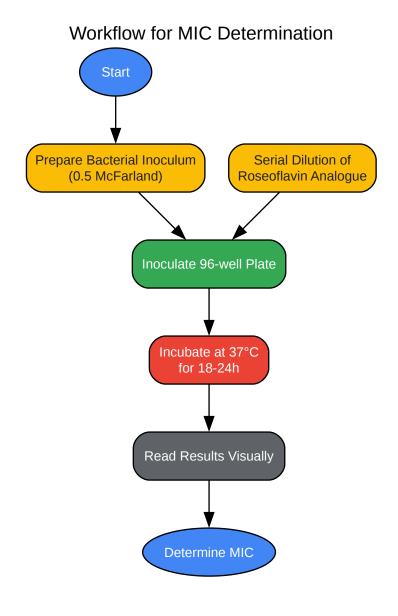
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Step 1: Preparation of Bacterial Inoculum:
 - From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
 10^5 CFU/mL in the test wells.
- Step 2: Serial Dilution of the Analogue:
 - In a 96-well plate, perform a two-fold serial dilution of the roseoflavin analogue stock solution in CAMHB to obtain a range of desired concentrations.
- Step 3: Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the serially diluted analogue.
 - Include a positive control well (bacteria in CAMHB without analogue) and a negative control well (CAMHB only).
 - Incubate the plate at 37°C for 18-24 hours.
- Step 4: Determination of MIC:
 - After incubation, visually inspect the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the analogue that completely inhibits visible growth.

Experimental Workflow: MIC Determination





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Riboswitch Binding Assay (In-line Probing)

In-line probing is a technique used to monitor the binding of a ligand to an RNA molecule by observing changes in the RNA's spontaneous cleavage pattern.

Materials:

5'-radiolabeled FMN riboswitch RNA



- Roseoflavin analogue
- Tris-HCl buffer (50 mM, pH 8.3)
- MgCl2 (20 mM)
- KCl (100 mM)
- Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
- Phosphorimager

Procedure:

- Step 1: RNA Preparation:
 - Synthesize the FMN riboswitch RNA by in vitro transcription and 5'-end label it with a radioactive isotope (e.g., 32P).
- Step 2: Binding Reaction:
 - Incubate a small amount of the radiolabeled RNA (~1 nM) in the reaction buffer (50 mM Tris-HCl, 20 mM MgCl2, 100 mM KCl) with varying concentrations of the roseoflavin analogue.
 - Include a no-ligand control.
 - Allow the reactions to incubate at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.
- Step 3: Gel Electrophoresis:
 - Stop the reactions and resolve the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.
- Step 4: Analysis:
 - Visualize the cleavage patterns using a phosphorimager.



- Regions of the RNA that become structured upon ligand binding will show reduced cleavage, while flexible regions will show more cleavage.
- Quantify the changes in cleavage at specific sites to determine the binding affinity (Kd) of the analogue for the riboswitch.

Structure-Activity Relationships (SAR)

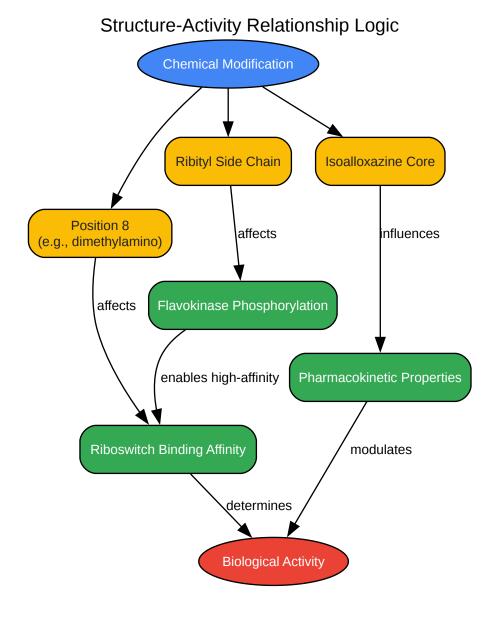
The development of potent **roseoflavin** analogues relies on a thorough understanding of their structure-activity relationships. Modifications to the isoalloxazine ring and the ribityl side chain can significantly impact biological activity.

Key SAR Observations:

- Position 8: The dimethylamino group at position 8 is crucial for the potent activity of roseoflavin. Analogues with modifications at this position often exhibit altered activity profiles.
- Ribityl Side Chain: The ribityl side chain is important for recognition by flavokinases and subsequent phosphorylation, which is often a prerequisite for high-affinity riboswitch binding.
- Isoalloxazine Ring: Modifications to the core ring structure can influence both target binding and pharmacokinetic properties.

Logical Relationships in SAR





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Caption: Logical relationships in the structure-activity of **roseoflavin** analogues.

Future Directions and Therapeutic Potential

Roseoflavin analogues represent a promising class of antibacterial agents with a novel mechanism of action that can potentially circumvent existing resistance mechanisms. Future research in this area will likely focus on:

 Optimization of Pharmacokinetic Properties: Improving the drug-like properties of roseoflavin analogues to enhance their bioavailability and in vivo efficacy.



- Broadening the Antibacterial Spectrum: Designing analogues with activity against a wider range of pathogenic bacteria, including Gram-negative organisms.
- Overcoming Resistance: Investigating potential resistance mechanisms and developing strategies to mitigate their emergence.
- Exploring Other Therapeutic Applications: Further investigating the potential of **roseoflavin** analogues as antifungal, and antiplasmodial agents.

The continued exploration of the chemical space around the **roseoflavin** scaffold holds great promise for the discovery of new and effective therapeutics to address the growing challenge of antimicrobial resistance.

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